molecular formula C10H6FNO2S B1438209 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1094373-86-0

2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1438209
M. Wt: 223.23 g/mol
InChI Key: DHFRIMBNGDEXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid” contains several functional groups. The 2-fluorophenyl group is a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached. The 1,3-thiazole is a heterocyclic compound, which means it’s a ring structure that contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen. Finally, the carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the heterocyclic thiazole ring could potentially have interesting effects on the compound’s overall structure .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility, melting point, boiling point, and other properties could be predicted based on its structure .

Scientific Research Applications

Fluorophores for Aluminium(III) Detection

Researchers have studied phenyl-2-thiazoline fluorophores, including derivatives of 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for their potential in selective Al3+ detection. These compounds are of interest in the study of intracellular Al3+ due to their UV-visible and fluorescence spectroscopic characteristics, forming stable binary Al3+ complexes in certain solvents and exhibiting substantial UV-visible absorbance changes upon coordination (Lambert et al., 2000).

Synthesis and Evaluation for Anti-Inflammatory and Antinociceptive Activities

A series of thiazolo [3,2-a] pyrimidine derivatives were synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials, with compounds including derivatives of 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. These compounds were evaluated for anti-inflammatory and antinociceptive activities, showing significant results in both areas (Alam et al., 2010).

Synthesis and Biological Activities of Novel Derivatives

A range of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, were synthesized and evaluated for biological activities including fungicidal and antivirus activities. These compounds demonstrated promising results in preliminary bioassays, showcasing their potential in fungi and virus control (Fengyun et al., 2015).

Antimicrobial Activity

A study involving the synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, which are structurally similar to 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, revealed significant in vitro antibacterial activity against a variety of bacteria. These compounds also displayed antifungal activity against several fungal species (Saeed et al., 2010).

Safety And Hazards

As with any chemical compound, handling “2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug .

properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRIMBNGDEXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655521
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

1094373-86-0
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.